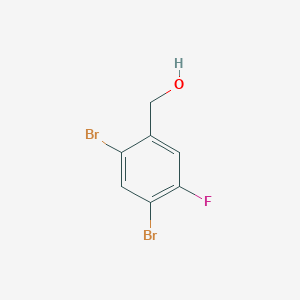

2,4-Dibromo-5-fluorobenzyl alcohol

Description

Significance of Halogenation Patterns in Organic Synthesis

Halogenation is a fundamental and powerful transformation in organic synthesis. acs.org The introduction of halogen atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. The specific pattern of halogenation—which halogens are used and where they are placed on a molecule—is a critical consideration for synthetic chemists.

Bromination, in particular, is one ofthe most important transformations, providing a means to introduce bromine atoms that can act as versatile synthetic handles. acs.orgfiveable.me Aryl bromides are highly valued precursors for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including the Nobel Prize-winning Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. nih.gov The position of the bromine atom is crucial and can be controlled through the choice of brominating agent and reaction conditions, a concept known as regioselectivity. fiveable.menih.gov Common reagents used for this purpose include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govyoutube.com

Fluorine substitution offers a different set of strategic advantages. Due to fluorine's high electronegativity and small size, its incorporation can significantly influence a molecule's acidity, basicity, and conformational preferences. In medicinal chemistry and agrochemistry, the substitution of hydrogen with fluorine is a common strategy to enhance metabolic stability and bioavailability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. ontosight.airsc.org Fluorinated benzyl (B1604629) alcohols are important primary products for manufacturing pharmaceuticals and pesticides. google.com

Research Context of Brominated and Fluorinated Aromatic Scaffolds

Aromatic scaffolds containing both bromine and fluorine atoms are of significant interest in chemical research, particularly in drug discovery and the development of agrochemicals. researchgate.netresearchgate.net This combination leverages the distinct and complementary properties of each halogen.

Brominated aromatic compounds are essential intermediates for building molecular complexity. fiveable.meresearchgate.net They serve as key electrophiles in cross-coupling reactions, allowing for the efficient construction of complex molecular architectures from simpler precursors. nih.gov This makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net

The inclusion of fluorine on these scaffolds provides a method for fine-tuning the molecule's pharmacokinetic and pharmacodynamic properties. ontosight.ai The strategic placement of fluorine can block sites of metabolism, increase membrane permeability, and alter binding affinity to biological targets. researchgate.netnih.gov Consequently, many modern pharmaceuticals and agrochemicals contain fluorinated aromatic rings. researchgate.netnih.gov

The compound 2,4-Dibromo-5-fluorobenzyl alcohol is a prime example of such a scaffold. It possesses two bromine atoms, offering multiple potential sites for subsequent synthetic modifications via cross-coupling or other reactions. The fluorine atom, positioned on the same aromatic ring, can confer the desirable metabolic stability and electronic properties. This makes the molecule a highly valuable and versatile starting material for the synthesis of novel, high-value compounds. Isomers and related structures, such as 2-Bromo-4-fluorobenzyl alcohol, are recognized as key intermediates in the development of new drugs and specialty chemicals. chemimpex.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1806354-08-4 |

| Molecular Formula | C₇H₅Br₂FO |

| Molecular Weight | 283.92 g/mol |

| IUPAC Name | (2,4-Dibromo-5-fluorophenyl)methanol |

| Structure | A benzene (B151609) ring substituted with two bromine atoms at positions 2 and 4, a fluorine atom at position 5, and a hydroxymethyl group (-CH₂OH) at position 1. |

| Appearance | Inferred to be a white to off-white solid, similar to its isomers. chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dibromo-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYPCMJCRFWJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dibromo 5 Fluorobenzyl Alcohol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For 2,4-Dibromo-5-fluorobenzyl alcohol, three logical retrosynthetic disconnections can be considered, each pointing to a different synthetic strategy and a set of key precursors.

Functional Group Interconversion (FGI): The most direct approach involves the disconnection of the C-O bond of the benzylic alcohol. This points to the reduction of the corresponding aldehyde, 2,4-Dibromo-5-fluorobenzaldehyde , as the immediate precursor. This is often the most efficient route if the aldehyde is readily accessible.

C-Br Bond Disconnection: An alternative strategy involves disconnecting the two C-Br bonds. This leads to 5-fluorobenzyl alcohol as the key precursor. This pathway requires a subsequent regioselective dibromination of the aromatic ring, where the directing effects of the existing fluoro and hydroxymethyl groups are critical.

C-F Bond Disconnection: A third possibility is the disconnection of the C-F bond. This identifies 2,4-dibromobenzyl alcohol as the precursor. The introduction of a fluorine atom onto a pre-existing dibrominated ring is typically achieved via specialized methods, such as the Balz-Schiemann reaction on an amino-substituted analogue.

These analyses identify three primary precursors for targeted synthesis: 2,4-Dibromo-5-fluorobenzaldehyde, 5-fluorobenzyl alcohol, and 2,4-dibromobenzyl alcohol.

Synthesis from Halogenated Benzaldehydes

This synthetic route leverages the availability of a substituted benzaldehyde (B42025) and employs a reduction step to furnish the target benzyl (B1604629) alcohol. This method is straightforward and often high-yielding, provided the aldehyde precursor can be synthesized efficiently.

The conversion of the aldehyde functional group in 2,4-Dibromo-5-fluorobenzaldehyde to a primary alcohol is a standard reduction reaction. The key challenge is to employ a reducing agent that is selective for the aldehyde and does not affect the halogen substituents on the aromatic ring.

Mild hydride reagents are ideal for this transformation. Sodium borohydride (B1222165) (NaBH₄) and potassium borohydride (KBH₄) are commonly used due to their selectivity for carbonyls over other functional groups. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, at or near room temperature.

A closely related synthesis, the reduction of 3,5-dibromo-2-aminobenzaldehyde to 2-amino-3,5-dibromobenzyl alcohol, demonstrates the efficacy of this method. In that process, potassium borohydride is added to a solution of the aldehyde in absolute ethanol at 20°C, resulting in a near-quantitative yield of 99.5% after three hours. chemicalbook.com A similar outcome can be expected for the reduction of 2,4-Dibromo-5-fluorobenzaldehyde.

| Reaction Data: Reduction of Substituted Benzaldehydes | |

| Substrate | 2,4-Dibromo-5-fluorobenzaldehyde |

| Product | This compound |

| Reagents | Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄) |

| Solvent | Ethanol |

| Conditions | Room Temperature (approx. 20°C) |

| Analogous Yield | >99% (based on reduction of 2-amino-3,5-dibromobenzaldehyde (B195418) chemicalbook.com) |

Bromination Strategies for Fluorobenzyl Alcohols

This approach involves the introduction of bromine atoms onto a fluorobenzyl alcohol precursor. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

The bromination of 5-fluorobenzyl alcohol requires careful consideration of the directing effects of the substituents. The hydroxymethyl group (-CH₂OH) is a weakly activating, ortho, para-director, while the fluorine atom is deactivating but also an ortho, para-director. In 5-fluorobenzyl alcohol, the fluorine atom at C-5 directs incoming electrophiles to the C-4 and C-6 positions. The hydroxymethyl group at C-1 directs to the C-2 and C-4 positions.

The C-4 position is strongly activated by both groups, making it a primary site for bromination. The C-2 position is also activated by the hydroxymethyl group. Therefore, a sequential bromination at positions 4 and 2 is electronically favored, leading to the desired 2,4-dibromo product. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some reactions, which could be an applicable technique in this context. nih.gov

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination. wikipedia.orglibretexts.org For the bromination of aromatic rings, especially those that are deactivated (e.g., by a fluorine atom), NBS is often used in conjunction with a strong acid. A combination of NBS in concentrated sulfuric acid has proven effective for the monobromination of highly deactivated aromatic compounds. acs.orgorganic-chemistry.org This system enhances the electrophilicity of the bromine atom, facilitating the substitution reaction.

Other brominating systems include molecular bromine (Br₂) with a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃) or zinc bromide (ZnBr₂). google.com However, these conditions can sometimes lead to a lack of selectivity or unwanted side reactions. The choice of reagent and conditions is critical to achieving a high yield of the desired 2,4-dibromo isomer.

| Comparison of Aromatic Bromination Systems | |

| Reagent System | Description |

| NBS / H₂SO₄ | Effective for deactivated aromatic rings; enhances electrophilicity of bromine. acs.org |

| **Br₂ / Lewis Acid (e.g., AlCl₃, ZnBr₂) ** | Classic method for aromatic bromination; catalyst required to polarize Br₂. google.com |

| KBrO₃ / H₂SO₄ | An in-situ method for generating electrophilic bromine. google.com |

Fluorination Strategies for Dibromobenzyl Alcohols

Introducing a fluorine atom onto a complex aromatic ring represents a significant synthetic challenge. The most established method for this transformation is the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate.

This strategy would begin with a precursor such as 2,4-dibromo-5-aminobenzyl alcohol . The synthesis involves a two-step sequence:

Diazotization: The primary aromatic amine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a cold, aqueous acid. Using tetrafluoroboric acid (HBF₄) directly yields the relatively stable diazonium tetrafluoroborate (B81430) salt.

Fluorination: The isolated diazonium salt is then gently heated. It decomposes to release nitrogen gas and a fluoride (B91410) anion, which substitutes the diazonium group on the aromatic ring to form the C-F bond.

A similar multi-step route has been described for the preparation of 2-fluoro-3,5-dibromobenzaldehyde starting from o-toluidine, which involves bromination followed by a Schiemann reaction to introduce the fluorine atom. researchgate.net While this pathway is often lengthy and can have variable yields, it provides excellent regiochemical control for the introduction of fluorine.

Nucleophilic Fluorination Approaches (e.g., DAST-mediated)

One plausible, yet not explicitly documented, method for the synthesis of this compound could involve the nucleophilic fluorination of a suitable precursor. A hypothetical precursor would be 2,4-dibromo-5-hydroxybenzyl alcohol. The introduction of the fluorine atom onto the aromatic ring at the 5-position via nucleophilic substitution of a hydroxyl group is a challenging transformation due to the stability of the aryl C-O bond.

A more viable, though still undocumented, approach would be the fluorination of a different precursor. For instance, if a synthetic route could produce 2,4-dibromo-5-aminobenzyl alcohol, the amino group could be converted to a diazonium salt and subsequently subjected to the Balz-Schiemann reaction using fluoroboric acid or its salts to introduce the fluorine atom.

Alternatively, a more common strategy in medicinal chemistry for introducing fluorine is through the use of reagents like diethylaminosulfur trifluoride (DAST). DAST is a well-known reagent for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-dihalides. sigmaaldrich.com However, its use for the direct fluorination of an aromatic hydroxyl group is not a standard application. A speculative DAST-mediated synthesis would likely involve a multi-step process where a different functional group is first introduced at the 5-position, which is then converted to a hydroxyl group, and subsequently fluorinated. Given the lack of specific literature, any proposed DAST-mediated synthesis of this compound remains theoretical.

Novel Synthetic Routes and Reaction Pathway Optimization

The development of novel synthetic routes for this compound would likely focus on the strategic introduction of the bromine and fluorine substituents onto the benzyl alcohol framework. A common and effective method for synthesizing benzyl alcohols is the reduction of the corresponding benzaldehyde or benzoic acid. Therefore, the synthesis of 2,4-Dibromo-5-fluorobenzaldehyde or 2,4-Dibromo-5-fluorobenzoic acid would be a key intermediate step.

The synthesis of these precursors could potentially be achieved through electrophilic halogenation of a fluorinated starting material. For example, the bromination of 3-fluorobenzaldehyde (B1666160) or 3-fluorobenzoic acid could be explored, although controlling the regioselectivity to obtain the desired 2,4-dibromo substitution pattern would be a significant challenge.

Once the appropriately substituted benzaldehyde or benzoic acid is obtained, its reduction to this compound can be accomplished using standard reducing agents. Common reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reduction of carboxylic acids typically requires stronger reducing agents like LiAlH₄ or borane (B79455) complexes. chemicalbook.com

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Synthetic Route to this compoundThis scheme is illustrative and based on general organic chemistry principles, as specific literature for this transformation is unavailable.

Optimization of such a pathway would involve screening different brominating agents, catalysts, and reaction conditions to achieve the desired regioselectivity and yield of the intermediate aldehyde or acid. Subsequent optimization of the reduction step would focus on maximizing the yield of the target benzyl alcohol while minimizing side reactions.

Catalytic Approaches in Synthesis

Catalytic methods could offer more efficient and selective pathways for the synthesis of this compound. One potential catalytic approach is the catalytic hydrogenation of 2,4-Dibromo-5-fluorobenzaldehyde. This method utilizes molecular hydrogen as the reducing agent in the presence of a metal catalyst, such as palladium, platinum, or nickel.

Catalytic hydrogenation is often considered a greener alternative to the use of stoichiometric metal hydride reagents. The optimization of this catalytic reduction would involve the selection of the appropriate catalyst, solvent, temperature, and hydrogen pressure to achieve high conversion and selectivity.

While no specific studies on the catalytic hydrogenation of 2,4-Dibromo-5-fluorobenzaldehyde have been reported, research on the catalytic reduction of other substituted benzaldehydes provides a basis for potential conditions that could be adapted for this synthesis.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound would aim to reduce the environmental impact of the production process. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Sustainable Solvent Selection and Reaction Media

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener alternatives for the synthesis of this compound would be a valuable area of research.

For the potential reduction of 2,4-Dibromo-5-fluorobenzaldehyde, solvents like water, ethanol, or supercritical carbon dioxide could be investigated as alternatives to more hazardous solvents like dichloromethane (B109758) or diethyl ether. Ionic liquids, which are salts with low melting points, have also emerged as potential green reaction media due to their low vapor pressure and high thermal stability. nih.govrsc.orglibretexts.orgnih.gov Research into the use of ionic liquids for the reduction of aldehydes has shown promising results and could be applicable to the synthesis of the target compound. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has gained significant attention as a green technology that can accelerate reaction rates, improve yields, and enhance product purity. biotage.comyoutube.com The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in shorter reaction times and reduced energy consumption compared to conventional heating methods. biotage.com

A hypothetical microwave-assisted synthesis of this compound could involve the rapid reduction of 2,4-Dibromo-5-fluorobenzaldehyde. While specific protocols for this compound are not available, studies on the microwave-assisted reduction of other aldehydes using various reducing agents provide a strong indication that this technique could be successfully applied. libretexts.org

The development of a microwave-assisted protocol would involve optimizing parameters such as reaction time, temperature, and microwave power to maximize the efficiency of the synthesis.

Derivatization and Transformative Reactions of 2,4 Dibromo 5 Fluorobenzyl Alcohol

Functional Group Interconversions at the Benzylic Position

The hydroxyl group at the benzylic position is a prime site for modification, allowing for its conversion into other important functional groups such as aldehydes, carboxylic acids, esters, and ethers.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol group in 2,4-Dibromo-5-fluorobenzyl alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

The partial oxidation to 2,4-Dibromo-5-fluorobenzaldehyde can be achieved using milder oxidizing agents that prevent overoxidation to the carboxylic acid. libretexts.org Reagents such as Pyridinium chlorochromate (PCC) are suitable for this transformation, effectively halting the oxidation at the aldehyde stage. libretexts.org

For the complete oxidation to 2,4-Dibromo-5-fluorobenzoic acid, stronger oxidizing agents are required. patsnap.comchemguide.co.uk Common reagents for this purpose include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), often prepared by adding chromium trioxide (CrO₃) to aqueous sulfuric acid (Jones reagent). libretexts.orgpatsnap.com The reaction typically involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure the complete conversion of the intermediate aldehyde to the final carboxylic acid. chemguide.co.uk A modern, milder alternative involves a one-pot, two-step process using TEMPO/NaOCl followed by sodium chlorite (NaClO₂), which is compatible with sensitive functional groups. nih.gov

| Product | Typical Reagent(s) | Reaction Type |

|---|---|---|

| 2,4-Dibromo-5-fluorobenzaldehyde | Pyridinium chlorochromate (PCC) | Partial Oxidation |

| 2,4-Dibromo-5-fluorobenzoic acid | Potassium permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | Complete Oxidation |

Esterification and Etherification Reactions

The benzylic alcohol can readily undergo esterification and etherification, providing access to a wide range of derivatives.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. patsnap.com For example, reaction with acetic acid would yield 2,4-dibromo-5-fluorobenzyl acetate. patsnap.com The introduction of substituents onto the phenyl ring of the benzyl (B1604629) ester can alter its stability; electron-withdrawing groups like chloro or nitro tend to make the ester more stable compared to the unsubstituted benzyl ester. thieme-connect.de

Etherification is most classically accomplished via the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This Sₙ2 reaction involves two steps: first, the deprotonation of the benzyl alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide nucleophile. masterorganicchemistry.comlibretexts.org Second, the alkoxide reacts with a primary alkyl halide (e.g., ethyl bromide) to displace the halide and form the ether linkage. masterorganicchemistry.com This method is highly effective for synthesizing a variety of unsymmetrical ethers.

| Reaction Type | Reactant(s) | Product Class |

|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Benzyl Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (R-X) | Benzyl Ether |

Aromatic Ring Transformations

The three halogen substituents on the aromatic ring of this compound serve as versatile handles for further modification of the aromatic core.

Nucleophilic Aromatic Substitution Reactions

Aromatic rings bearing strong electron-withdrawing groups are activated for nucleophilic aromatic substitution (SₙAr). wikipedia.org In this compound, the halogen atoms themselves act as electron-withdrawing groups, rendering the ring susceptible to attack by strong nucleophiles.

In SₙAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. wikipedia.org A key feature of this mechanism is the unusual trend in leaving group ability among halogens: F > Cl ≈ Br > I. wikipedia.orgnih.gov This is the reverse of the trend seen in Sₙ2 reactions. chemistrysteps.com The high electronegativity of fluorine makes the attached carbon atom more electrophilic, thus accelerating the initial nucleophilic attack. youtube.com Consequently, in this compound, the fluorine atom is the most likely halogen to be displaced by a nucleophile. The reaction tolerates a variety of strong nucleophiles, including alkoxides, thiolates, and amines.

| Nucleophile (Nu⁻) | Product | Leaving Group |

|---|---|---|

| RO⁻ (Alkoxide) | 2,4-Dibromo-5-alkoxybenzyl alcohol | F⁻ |

| RS⁻ (Thiolate) | 2,4-Dibromo-5-(alkylthio)benzyl alcohol | F⁻ |

| R₂NH (Amine) | 2,4-Dibromo-5-(dialkylamino)benzyl alcohol | F⁻ |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The two bromine atoms on the aromatic ring of this compound are excellent substrates for these transformations, while the C-F bond is typically unreactive under these conditions.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner with the aryl bromide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org Stille couplings are advantageous due to the stability of organostannanes and their tolerance of many functional groups, including aldehydes, esters, and amines. openochem.orgyoutube.com

For this compound, these reactions can be controlled to achieve either selective mono-coupling or double-coupling. By using one equivalent of the organoboron or organotin reagent, a single bromine atom can be replaced. While selectivity can be influenced by steric and electronic factors, it is often possible to achieve substitution at one site over the other. Using an excess of the coupling partner can lead to the substitution of both bromine atoms.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | K₃PO₄, K₂CO₃ | Aryl/Vinyl-substituted benzyl alcohol |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | (Not always required) | Aryl/Vinyl-substituted benzyl alcohol |

Formation of Polycyclic and Heterocyclic Systems

The functional group handles on this compound can be used sequentially to construct complex fused ring systems. This often involves a strategy where an initial cross-coupling reaction introduces a new substituent, which then participates in an intramolecular cyclization.

For example, a selective Suzuki-Miyaura coupling at the C2-bromo position with an appropriately substituted boronic acid can install a side chain. If this side chain contains a nucleophilic group (like an amine or alcohol), it can subsequently cyclize onto another part of the molecule. For instance, coupling with 2-aminophenylboronic acid would yield a biphenyl derivative. Subsequent oxidation of the benzylic alcohol to an aldehyde could be followed by an acid-catalyzed intramolecular cyclization (a Pictet-Spengler-type reaction) with the neighboring amino group to form a dibenzo-fused heterocyclic system. This step-wise approach, combining cross-coupling with classical cyclization methods, allows for the transformation of the simple benzyl alcohol precursor into complex polycyclic and heterocyclic architectures.

| Step | Reaction Type | Transformation |

|---|---|---|

| 1 | Selective Suzuki Coupling | Introduction of a functionalized aryl group at C2. |

| 2 | Oxidation | Conversion of the benzylic alcohol to an aldehyde. |

| 3 | Intramolecular Cyclization | Ring closure to form a new heterocyclic ring. |

Introduction of Nitrogen-Containing Moieties

The incorporation of nitrogen atoms into the 2,4-dibromo-5-fluorobenzyl scaffold can be achieved through several synthetic strategies. A common and effective approach involves the conversion of the benzylic alcohol into a more reactive electrophile, such as a benzyl bromide, which can then readily undergo reaction with various nitrogen-based nucleophiles. This two-step sequence, involving activation and subsequent nucleophilic substitution, provides a versatile platform for the synthesis of a diverse array of nitrogen-containing derivatives.

Amination Reactions

Direct amination of this compound is not a typical transformation. However, its conversion to the more reactive 2,4-Dibromo-5-fluorobenzyl bromide opens the door to a variety of amination reactions. This transformation from the alcohol to the bromide can be accomplished using standard brominating agents, such as hydrobromic acid.

Furthermore, direct substitution with ammonia or its synthetic equivalents can also be employed, although this can sometimes lead to mixtures of primary, secondary, and tertiary amines due to over-alkylation.

Synthesis of N-Benzyl Derivatives

The reaction of 2,4-Dibromo-5-fluorobenzyl bromide with primary and secondary amines is a direct and efficient method for the synthesis of a wide range of N-benzyl derivatives. This N-alkylation reaction is a fundamental transformation in organic synthesis. The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic benzylic carbon of 2,4-Dibromo-5-fluorobenzyl bromide, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid that is formed as a byproduct. The choice of solvent and base can influence the reaction rate and yield. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, and bases can range from inorganic carbonates to organic amines.

While specific examples detailing the reaction of a wide variety of amines with 2,4-Dibromo-5-fluorobenzyl bromide are not extensively documented in readily accessible literature, the principles of N-alkylation are well-established. It is a key reaction in the synthesis of various biologically active molecules. For example, the alkylation of amines with substituted benzyl halides is a crucial step in the preparation of compounds with potential applications in areas such as the development of benzazepines.

The following table illustrates the potential products from the reaction of 2,4-Dibromo-5-fluorobenzyl bromide with various representative amines, based on general N-alkylation procedures.

| Amine Reactant | Product Name |

| Aniline | N-(2,4-Dibromo-5-fluorobenzyl)aniline |

| Diethylamine | N-(2,4-Dibromo-5-fluorobenzyl)-N,N-diethylamine |

| Morpholine | 4-(2,4-Dibromo-5-fluorobenzyl)morpholine |

| Piperidine | 1-(2,4-Dibromo-5-fluorobenzyl)piperidine |

The synthesis of these N-benzyl derivatives provides access to a library of compounds with diverse structural features, which can be further evaluated for their biological or material properties. The presence of the dibromo and fluoro substituents on the aromatic ring is expected to modulate the physicochemical properties of these derivatives, such as their lipophilicity and electronic character, which can be crucial for their intended applications.

Advanced Spectroscopic and Structural Characterization of 2,4 Dibromo 5 Fluorobenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,4-Dibromo-5-fluorobenzyl alcohol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a definitive structural assignment.

While specific experimental data for this compound is not publicly available, we can predict the salient features of its NMR spectra based on the analysis of structurally related compounds, including various fluorobenzyl and bromobenzyl alcohols.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton.

The two aromatic protons would appear as doublets due to coupling with the fluorine atom. The proton at position 3 (H-3) would likely resonate at a lower field (higher ppm) compared to the proton at position 6 (H-6) due to the deshielding effects of the adjacent bromine atoms. The coupling constants (J-values) between the protons and the fluorine atom (³JHF and ⁴JHF) would be crucial for unambiguous assignment.

The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-4.8 ppm. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature. Its presence can be confirmed by D₂O exchange, which would cause the signal to disappear.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts will be influenced by the electronegativity of the substituents (Br, F, OH).

The carbon attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, appearing as a doublet. The carbons adjacent to the fluorine (C-4 and C-6) will show smaller two-bond couplings (²JCF). The carbons bearing the bromine atoms (C-2 and C-4) will be shifted to lower field compared to unsubstituted benzene (B151609), but their exact positions are influenced by the interplay of all substituents. The benzylic carbon (C-7) is expected to resonate around 60-65 ppm.

Fluorine-19 (¹⁹F) NMR Applications

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a doublet of doublets due to coupling with the two aromatic protons, H-3 and H-6. The magnitude of these coupling constants would further confirm the structural assignments made from the ¹H NMR spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively establish the connectivity and spatial relationships within this compound, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would confirm the coupling between the hydroxyl proton and the benzylic methylene protons, if present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between carbon and proton atoms. HMBC would be crucial in confirming the substitution pattern on the aromatic ring by showing correlations between the aromatic protons and the quaternary carbons (C-1, C-2, C-4, and C-5). For example, correlations between H-3 and C-1, C-2, C-4, and C-5 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In this molecule, NOESY could show correlations between the benzylic methylene protons and the aromatic proton at position 6, confirming their close spatial relationship.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its molecular geometry.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, governed by various intermolecular interactions. In the solid state of this compound, several types of non-covalent interactions are expected to play a significant role in the crystal packing.

The primary and most influential interaction would likely be hydrogen bonding involving the hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules.

Additionally, halogen bonding may occur, where one of the bromine atoms acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the oxygen of a neighboring hydroxyl group or the fluorine atom. The presence and geometry of C-Br···O or C-Br···F interactions would be of significant interest.

Conformational Analysis in the Crystalline State

There is no publicly available crystallographic data for this compound. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

In the absence of experimental data, computational modeling based on density functional theory (DFT) could predict the most stable conformation. For similar halogenated benzyl (B1604629) alcohols, studies have shown that intramolecular hydrogen bonds between the hydroxyl group and an ortho-halogen substituent can significantly influence the conformation. rsc.org However, without specific studies on this compound, any discussion of its crystalline conformation remains speculative.

A theoretical analysis would involve optimizing the geometry of the molecule to find the lowest energy state. The expected key structural parameters that would be determined from such an analysis are presented in the interactive table below, which currently contains no data.

Table 1: Hypothetical Crystallographic Data for this compound (No Data Available)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br (at C2) | N/A |

| C-Br (at C4) | N/A |

| C-F (at C5) | N/A |

| C-O | N/A |

| O-H | N/A |

| **Bond Angles (°) ** | |

| C1-C2-Br | N/A |

| C3-C4-Br | N/A |

| C4-C5-F | N/A |

| C1-Cα-O | N/A |

| **Torsion Angles (°) ** | |

| C2-C1-Cα-O | N/A |

| C6-C1-Cα-O | N/A |

Vibrational Spectroscopy (FT-IR, Raman)

Detailed and assigned experimental FT-IR and Raman spectra for this compound are not available in the scientific literature. Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular structure.

For related benzyl alcohol derivatives, the vibrational spectra are well-characterized. theaic.orgcdnsciencepub.comnih.gov Key vibrational modes would include:

O-H stretching: Typically observed in the region of 3200-3600 cm⁻¹, sensitive to hydrogen bonding.

C-H stretching (aromatic and methylene): Expected in the 2850-3100 cm⁻¹ range.

C=C stretching (aromatic ring): A series of bands between 1400 and 1600 cm⁻¹.

C-O stretching: Usually found in the 1000-1260 cm⁻¹ region.

C-F stretching: Typically appears in the 1000-1400 cm⁻¹ range.

C-Br stretching: Expected at lower wavenumbers, generally between 500 and 700 cm⁻¹.

Without experimental data, a definitive assignment of vibrational modes for this compound is not possible. Theoretical calculations could provide predicted frequencies and intensities, but these would require experimental verification.

Table 2: Characteristic Vibrational Frequencies for this compound (No Data Available)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | N/A | N/A | O-H stretch |

| ν(C-H) aromatic | N/A | N/A | Aromatic C-H stretch |

| ν(CH₂) | N/A | N/A | Methylene C-H stretch |

| ν(C=C) | N/A | N/A | Aromatic ring stretch |

| δ(CH₂) | N/A | N/A | CH₂ scissoring |

| ν(C-O) | N/A | N/A | C-O stretch |

| ν(C-F) | N/A | N/A | C-F stretch |

| ν(C-Br) | N/A | N/A | C-Br stretch |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

There are no published high-resolution mass spectrometry (HRMS) data specifically for this compound. HRMS is crucial for confirming the elemental composition of a compound by providing a highly accurate mass measurement.

The theoretical exact mass of this compound can be calculated based on its molecular formula, C₇H₅Br₂FO. The calculation uses the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁹F, ⁷⁹Br, ¹⁶O).

The expected isotopic pattern in the mass spectrum would be characteristic of a molecule containing two bromine atoms, with intense peaks for the combinations of the isotopes ⁷⁹Br and ⁸¹Br (approximately 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺).

Table 3: Theoretical HRMS Data for this compound (Theoretical values, no experimental data available)

| Molecular Formula | Ion | Calculated m/z (⁷⁹Br, ⁸¹Br) |

|---|---|---|

| C₇H₅Br₂FO | [M+H]⁺ | 282.8791 (C₇H₆⁷⁹Br₂FO⁺) |

| 284.8771 (C₇H₆⁷⁹Br⁸¹BrFO⁺) | ||

| 286.8750 (C₇H₆⁸¹Br₂FO⁺) |

Computational Chemistry and Molecular Modeling of 2,4 Dibromo 5 Fluorobenzyl Alcohol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A theoretical investigation of 2,4-Dibromo-5-fluorobenzyl alcohol using DFT would yield fundamental data on its geometry, stability, and reactivity.

The first step in a DFT study is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of bulky bromine atoms at positions 2 and 4, a fluorine atom at position 5, and a hydroxymethyl group at position 1 creates significant steric and electronic effects that dictate the molecule's final structure.

The energetic landscape would be explored by rotating the C-C bond connecting the benzyl (B1604629) group to the hydroxymethyl moiety and the C-O bond of the alcohol. This would reveal the most stable conformers and the energy barriers between them. It is anticipated that the most stable conformation would seek to minimize steric hindrance between the ortho-bromine atom and the hydroxymethyl group, while also considering potential intramolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data) This table presents expected values based on typical DFT calculations for similar substituted benzyl alcohols.

| Parameter | Predicted Value | Description |

| C1-C2 Bond Length | ~1.40 Å | Aromatic C-C bond adjacent to substituents. |

| C-Br Bond Length | ~1.90 Å | Carbon-Bromine bond length. |

| C-F Bond Length | ~1.35 Å | Carbon-Fluorine bond length. |

| C-O Bond Length | ~1.43 Å | Alcohol Carbon-Oxygen bond length. |

| O-H Bond Length | ~0.96 Å | Alcohol Oxygen-Hydrogen bond length. |

| C-C-O-H Dihedral Angle | Varies | Defines the orientation of the hydroxyl hydrogen. |

| C-C-C-Br Dihedral Angle | ~0° | Indicates planarity with the aromatic ring. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the π-system of the aromatic ring and potentially the oxygen atom of the alcohol group, as these are the most electron-rich areas.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely distributed over the aromatic ring, with significant contributions from the C-Br bonds, which can act as electron-accepting σ-holes.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. The electron-withdrawing nature of the halogen substituents would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzyl alcohol, and the precise HOMO-LUMO gap would be a key output of the DFT calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. For this compound, NBO analysis would quantify:

Atomic Charges: The partial charges on each atom, revealing the electron-withdrawing effects of the bromine and fluorine atoms. The oxygen atom would carry a significant negative charge, while the attached carbon and hydrogen atoms would be positive.

Hybridization: The hybridization of atomic orbitals to form bonds (e.g., sp² for the aromatic carbons, sp³ for the benzylic carbon).

Intramolecular Interactions: NBO analysis can identify stabilizing interactions, such as hyperconjugation between the oxygen lone pairs and the antibonding orbitals of adjacent C-C or C-H bonds. It could also reveal weak intramolecular hydrogen bonding, for instance between the hydroxyl proton and the ortho-bromine atom.

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species.

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, the most negative region would be centered around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs.

Blue Regions: Indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive site. Additionally, halogen bonding is possible, where the bromine atoms could exhibit a region of positive potential (a σ-hole) opposite the C-Br bond, making them potential interaction sites.

Green Regions: Represent areas of neutral potential.

The MEP map would visually summarize the molecule's charge distribution and highlight the sites most likely to be involved in intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the benzyl alcohol scaffold is primarily due to the rotation around the C(ring)-C(methylene) and C(methylene)-O bonds. researchgate.net A detailed conformational analysis would map the potential energy surface (PES) as a function of the dihedral angles defining these rotations.

For substituted benzyl alcohols, several key conformations are typically considered. researchgate.net In the case of this compound, the presence of an ortho-bromine substituent is particularly influential. Studies on other ortho-halogenated benzyl alcohols suggest that the molecule would likely adopt a conformation where the hydroxyl group is oriented away from the bulky ortho-substituent to minimize steric clash. However, the possibility of a weak intramolecular hydrogen bond between the hydroxyl proton and the ortho-bromine (O-H···Br) could stabilize a conformation where these groups are closer. Gas-phase studies on similar molecules have established that benzyl alcohols often prefer a perpendicular conformation where the C-O bond is roughly perpendicular to the plane of the aromatic ring. colostate.edudtic.mil The precise energetic balance between steric repulsion and weak hydrogen bonding would determine the global minimum energy structure.

Table 2: Potential Low-Energy Conformers of this compound This table describes likely conformational states based on analysis of similar molecules. researchgate.net

| Conformer Name | Description of -CH₂OH Group Orientation | Expected Relative Stability |

| gauche-Proximal | The O-H bond is oriented towards the ortho-bromine substituent. | Potentially stable if an O-H···Br interaction exists. |

| gauche-Distal | The O-H bond is oriented away from the ortho-bromine substituent. | Likely to be the most stable conformer due to minimized steric hindrance. |

| Perpendicular | The C-O bond is perpendicular to the aromatic ring plane. | A common low-energy state for benzyl alcohols. colostate.edudtic.mil |

| Planar | The C-O bond lies in the same plane as the aromatic ring. | Generally less stable due to steric clashes. |

Intermolecular Interactions and Hydrogen Bonding Networks

In the condensed phase (liquid or solid), molecules of this compound would engage in a variety of intermolecular interactions that dictate its macroscopic properties.

Hydrogen Bonding: The most significant intermolecular force would be the classical O-H···O hydrogen bond, where the hydroxyl group of one molecule acts as a donor and the oxygen of another acts as an acceptor. brainly.com This is a primary interaction in all alcohols and leads to the formation of chains or cyclic aggregates. nih.gov

Halogen Bonding: The bromine atoms can act as halogen bond donors. The region of positive electrostatic potential (σ-hole) on the bromine atom can interact favorably with an electron-rich atom, such as the oxygen or fluorine of a neighboring molecule (C-Br···O or C-Br···F).

π-π Stacking: The aromatic rings can stack on top of each other, stabilized by π-π interactions. The substitution pattern influences the geometry of this stacking (e.g., parallel-displaced or T-shaped).

The interplay of these diverse and directional interactions would lead to a specific three-dimensional crystal lattice, the structure of which could be predicted through crystal structure prediction (CSP) algorithms combined with DFT-level energy calculations.

Prediction of Spectroscopic Parameters (NMR, IR)

The prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational methods is a powerful tool in chemical research. Density Functional Theory (DFT) is a commonly employed method for this purpose, offering a good balance between accuracy and computational cost. By calculating the optimized molecular geometry, electronic structure, and vibrational frequencies, it is possible to simulate these spectra.

For this compound, specific DFT calculations for its NMR and IR spectra are not available in the reviewed literature. However, studies on similar molecules demonstrate the general approach. For instance, the theoretical vibrational frequencies of a molecule can be calculated and then often scaled by an empirical factor to improve agreement with experimental data. These calculated frequencies correspond to specific vibrational modes, such as C-H stretching, O-H bending, and C-Br stretching, which are characteristic features of an IR spectrum.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Illustrative Predicted Spectroscopic Data for a Hypothetical Halogenated Benzyl Alcohol

| Parameter | Predicted Value |

| ¹H NMR (ppm) | |

| -CH₂- | 4.5 - 4.8 |

| Ar-H | 7.0 - 7.8 |

| -OH | 2.5 - 4.0 |

| ¹³C NMR (ppm) | |

| -CH₂OH | 60 - 65 |

| C-Br | 110 - 125 |

| C-F | 155 - 165 |

| C-OH | 150 - 160 |

| Key IR Peaks (cm⁻¹) | |

| O-H stretch | 3200 - 3600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch | 1000 - 1260 |

| C-F stretch | 1000 - 1400 |

| C-Br stretch | 500 - 600 |

| Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. |

In Silico ADMET Prediction and Pharmacokinetic Profiling of Derivatives

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These computational models help to identify promising candidates and flag potential liabilities before costly and time-consuming experimental studies are undertaken.

No specific in silico ADMET studies have been published for derivatives of this compound. Research on other classes of compounds, such as sulfonamide or cytidine (B196190) derivatives, frequently employs these predictive tools. These studies typically use various software and web-based platforms to calculate a range of pharmacokinetic and toxicological parameters.

Key ADMET parameters that would be evaluated for derivatives of this compound include:

Absorption: Parameters like human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and P-glycoprotein substrate/inhibitor potential.

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance and other excretion pathways.

Toxicity: Assessment of potential for mutagenicity (e.g., AMES test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

Table 2: Representative In Silico ADMET Parameters for Hypothetical Derivatives

| Derivative | Property | Predicted Value/Classification |

| Derivative A | Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low | |

| CYP2D6 Inhibitor | No | |

| hERG Inhibition | Low risk | |

| AMES Mutagenicity | Non-mutagen | |

| Derivative B | Human Intestinal Absorption | Moderate |

| Blood-Brain Barrier Penetration | High | |

| CYP3A4 Inhibitor | Yes | |

| hERG Inhibition | High risk | |

| AMES Mutagenicity | Non-mutagen | |

| Note: This table is for illustrative purposes only and does not represent actual calculated data for derivatives of this compound. |

In-depth Analysis of this compound in Medicinal Chemistry Reveals Limited Publicly Available Research

Despite its potential as a scaffold in drug discovery, a comprehensive review of scientific literature and patent databases reveals a significant lack of publicly available research on the medicinal chemistry and biological activity of this compound and its derivatives. While the broader class of halogenated benzyl alcohols has been a subject of interest in the development of various therapeutic agents, specific studies detailing the bioactivity of this particular compound are notably absent from the public domain.

While the individual components of this compound—a brominated and fluorinated phenyl ring attached to a methyl alcohol—are present in various biologically active molecules, dedicated research on this specific structural combination is not found in accessible scientific literature. This scarcity of data prevents a detailed analysis of its role as a bioactive scaffold, its specific interactions with biological targets, and its pharmacological profile.

General studies on halogenated aromatic compounds and benzyl alcohol derivatives have provided some context for their potential biological activities. For instance, the introduction of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Similarly, the benzyl alcohol moiety can serve as a versatile anchor for further chemical modifications to create a library of compounds for biological screening.

However, without specific research on this compound, any discussion on its structure-activity relationship (SAR), enzyme inhibition, or receptor binding would be purely speculative. The scientific community has not published any studies that have utilized this compound as a starting material or a core structure for the development of inhibitors for enzymes such as acetylcholinesterase, indoleamine 2,3-dioxygenase-1 (IDO1), or DNA gyrase. Consequently, there are no available in vitro biological activity data, such as IC50 values or detailed pharmacological evaluations, for its derivatives.

The absence of such fundamental research in peer-reviewed journals and patent literature indicates that while this compound is commercially available as a chemical intermediate, its potential in medicinal chemistry has not been extensively explored or, if it has, the results have not been disclosed publicly. Therefore, a detailed article on its medicinal chemistry and biological activity, as per the specified outline, cannot be generated based on the currently available scientific evidence.

Medicinal Chemistry and Biological Activity of 2,4 Dibromo 5 Fluorobenzyl Alcohol Derivatives

Pharmacological Evaluation and Biological Screening

In Vitro Biological Activities

Anticancer Activity

No published studies detailing the synthesis and evaluation of 2,4-Dibromo-5-fluorobenzyl alcohol derivatives for anticancer activity were identified. While research exists on the anticancer properties of various other bromo- and fluoro-substituted organic molecules, these are not direct derivatives of the specified parent compound. nih.govnih.govmdpi.com

Antimicrobial and Antibacterial Efficacy

There is no available research in the scientific literature that investigates the antimicrobial or antibacterial efficacy of compounds derived from this compound. General studies on other benzyl (B1604629) alcohol derivatives have shown some antimicrobial potential, but this cannot be specifically attributed to derivatives of this compound. ontosight.aiontosight.ai

Antiviral Properties

A thorough search of scientific databases did not yield any studies concerning the antiviral properties of this compound derivatives. Research in the antiviral field has explored other brominated compounds, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine, but these are structurally distinct and not derived from this compound. rsc.orgnih.gov

Antioxidant Capacity

No scientific reports on the antioxidant capacity of this compound derivatives were found.

Anti-Inflammatory Effects

The scientific literature lacks studies specifically investigating the anti-inflammatory effects of derivatives of this compound. However, research has been conducted on related structures. For instance, derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. zsmu.edu.uacsfarmacie.cznih.gov

In Vivo Efficacy Studies

Consistent with the lack of in vitro studies, no in vivo efficacy studies for any biological activity of this compound derivatives have been published in the scientific literature. Some studies have reported in vivo work on other nitroaryl-containing thiadiazole derivatives for antiprotozoal activities. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

While no molecular docking studies have been reported for derivatives of this compound, computational analyses have been performed on structurally related compounds. A study on new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol investigated their interaction with COX-1 and COX-2 enzymes. zsmu.edu.uacsfarmacie.cz

The docking studies indicated that several of these triazole derivatives have the potential to bind to COX-1/2, with binding energies ranging from -6.672 to -7.843 kcal/mol. zsmu.edu.ua Specifically, compounds 2e and 2g in the study showed favorable binding energies of -7.843 and -7.796 kcal/mol, respectively, with predicted inhibition constants of 0.135 and 0.146 µM for COX-1. zsmu.edu.ua These findings suggest that the anti-inflammatory effect of these specific triazole derivatives may occur through the inhibition of the prostaglandin (B15479496) biosynthesis pathway via COX-1. zsmu.edu.uacsfarmacie.cz The hydrophobic interactions of the alkyl groups in these 1,2,4-triazole (B32235) derivatives were also noted to influence their affinity and selectivity for COX-1 or COX-2. zsmu.edu.ua

Table 1: Molecular Docking Data for Selected 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Derivatives

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) | Target Enzyme |

| 2e | -7.843 | 0.135 | COX-1 |

| 2g | -7.796 | 0.146 | COX-1 |

Identification of Binding Sites and Modes

There is no publicly available research that identifies the specific binding sites or modes of interaction for derivatives of this compound with any biological targets. General principles of medicinal chemistry suggest that the hydroxyl group of the benzyl alcohol could act as a hydrogen bond donor or acceptor, while the substituted aromatic ring could engage in hydrophobic, van der Waals, and halogen bonding interactions. The precise nature of these interactions would be highly dependent on the specific derivative and the topology of the target's binding site.

Rational Drug Design Based on Computational Insights

The absence of foundational biological activity data for derivatives of this compound precludes any discussion of rational drug design based on computational insights. The process of rational drug design is iterative, relying on experimental data to validate and refine computational models. Without initial biological hits, there is no starting point for a rational design campaign for this specific chemical scaffold.

Applications in Advanced Materials and Chemical Technologies

Utilization as a Building Block in Polymer Synthesis

There is currently no available research data or published literature that specifically details the utilization of 2,4-dibromo-5-fluorobenzyl alcohol as a monomer or building block in polymer synthesis. While its di-bromo functionality suggests potential for use in creating polyarylethers or other condensation polymers, no specific examples or studies of such polymers have been found.

Integration into Functional Materials (e.g., optical materials)

No specific research findings or data have been identified regarding the integration of this compound into functional materials, including optical materials. The impact of its specific substitution pattern on properties such as refractive index, non-linear optical activity, or fluorescence has not been documented in available scientific literature.

Catalysis and Reaction Medium Applications

There is no information available in the reviewed literature concerning the application of this compound in the field of catalysis, either as a catalyst, a ligand for a catalytic metal, or as a reaction medium.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities

Despite its potential, research specifically focused on 2,4-dibromo-5-fluorobenzyl alcohol remains limited, presenting numerous opportunities for investigation.

Limited Reaction Exploration: The full scope of chemical transformations for this compound has not been extensively studied. A significant gap exists in understanding its reactivity with a wide array of nucleophiles and electrophiles. Exploring its participation in cross-coupling reactions, etherification, and esterification under various catalytic systems could unveil novel derivatives with valuable properties.

Undefined Biological Profile: While halogenated benzyl (B1604629) alcohols are known to be precursors for biologically active molecules, the specific bioactivity of this compound and its simple derivatives is largely uncharacterized. Systematic screening against various biological targets, such as enzymes and receptors, could identify potential therapeutic leads.

Physicochemical Data Scarcity: Comprehensive data on the compound's physicochemical properties, such as its precise solubility in different solvent systems, pKa, and lipophilicity (LogP), are not readily available. This information is crucial for designing and optimizing its use in both synthetic and biological applications.

Material Science Applications: The potential use of this polyhalogenated compound in material science, for example as a flame retardant or as a monomer for specialty polymers, remains an unexplored frontier.

Emerging Synthetic Methodologies

Advances in synthetic organic chemistry offer new avenues for the efficient and selective synthesis of this compound and its derivatives.

C-H Functionalization: Modern methods focusing on the direct functionalization of C-H bonds could provide more efficient routes to this and related structures. acs.org For instance, late-stage fluorination or bromination of a suitable benzyl alcohol precursor could streamline synthesis and reduce the number of steps. organic-chemistry.org Copper-catalyzed C-H fluorination followed by nucleophilic substitution is a promising strategy for creating diverse functional groups at the benzylic position. acs.org

Flow Chemistry: The application of continuous flow chemistry for the synthesis of halogenated intermediates can offer improved safety, scalability, and reaction control. This is particularly relevant for potentially hazardous reactions involving halogenating agents.

Photoredox Catalysis: Visible-light-induced photocatalysis presents a green and powerful tool for various organic transformations. organic-chemistry.org This methodology could be applied to the synthesis of this compound or its subsequent derivatization, for example, through radical-based reactions that are often difficult to achieve with traditional methods. organic-chemistry.org

Ionic Liquid-Based Synthesis: The use of ionic liquids as solvents or catalysts in the synthesis of benzyl halides from benzyl alcohols has shown promise. researchgate.net These methods can enhance reaction rates and selectivity while offering a greener alternative to conventional volatile organic solvents. researchgate.net

Future Prospects in Medicinal Chemistry Applications

The incorporation of fluorine and bromine atoms into organic molecules is a well-established strategy in medicinal chemistry for modulating metabolic stability, binding affinity, and bioavailability.

Scaffold for Novel Therapeutics: this compound serves as a valuable starting material for more complex molecules. The bromine atoms are particularly useful as they can be readily converted into other functional groups or used as handles in cross-coupling reactions to build molecular complexity. This makes the compound an attractive scaffold for generating libraries of new chemical entities for drug discovery programs.

Kinase Inhibitors: The benzyl alcohol moiety is a common feature in many kinase inhibitors. The specific halogenation pattern of this compound could be exploited to design new inhibitors with altered selectivity profiles or to overcome drug resistance.

Antimicrobial and Anticancer Agents: Halogenated compounds often exhibit potent antimicrobial and anticancer activities. ncert.nic.inrsc.org Future research could involve synthesizing derivatives of this compound and evaluating their efficacy against various pathogens and cancer cell lines. For example, tethering this moiety to heterocyclic systems like pyrimidines has proven effective in developing potent anticancer agents. rsc.org

Advancements in Spectroscopic and Computational Characterization

A deeper understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications.

Advanced NMR and Vibrational Spectroscopy: While standard spectroscopic methods like FT-IR and NMR are used for basic characterization, advanced techniques could provide deeper insights. nih.gov Two-dimensional IR spectroscopy, for instance, can reveal detailed information about vibrational couplings within the molecule. spectroscopyonline.com Solid-state NMR could elucidate the packing and intermolecular interactions in the crystalline form.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the compound's geometric structure, vibrational frequencies, and electronic properties. chemrxiv.org Such studies can help rationalize its reactivity, conformational preferences, and the influence of the halogen atoms on the hydroxyl group's acidity. nih.gov Computational models can also predict how the molecule interacts with biological targets, guiding the design of new medicinal agents. chemrxiv.orgnih.gov

Terahertz Spectroscopy: This emerging technique is sensitive to intermolecular interactions, such as hydrogen bonding. researchgate.net Applying THz spectroscopy to this compound could provide valuable data on its solid-state structure and how it interacts with solvent molecules. researchgate.net

Spectroscopic Ellipsometry: For potential applications in material science, spectroscopic ellipsometry could be used to characterize thin films or surfaces modified with this compound, providing information on thickness and optical properties. aip.org

Q & A

Q. What synthetic strategies are recommended for preparing 2,4-dibromo-5-fluorobenzyl alcohol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group modification. A plausible route includes:

Halogenation : Start with a fluorobenzyl alcohol precursor (e.g., 5-fluorobenzyl alcohol) and perform electrophilic bromination using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C to achieve regioselective bromination at the 2- and 4-positions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Optimization : Reaction yield and regioselectivity depend on temperature control and stoichiometric ratios of Br₂. Excess bromine may lead to over-bromination, requiring careful monitoring via TLC .

Q. Table 1: Comparison of Halogenation Conditions for Analogous Compounds

| Compound | Halogenation Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol | Cl₂ | FeCl₃ | 25 | 68 | |

| 2,3-Difluorobenzyl alcohol | Br₂ | AlBr₃ | 0–5 | 72 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals using deuterated solvents (e.g., CDCl₃). The benzylic -CH₂OH group typically resonates at δ 4.6–4.8 ppm (¹H) and δ 60–65 ppm (¹³C). Fluorine and bromine substituents deshield adjacent protons, causing splitting patterns (e.g., doublets for meta-fluorine) .

- ¹⁹F NMR : Detects fluorine environments; fluorobenzyl alcohols show distinct peaks between δ -110 to -125 ppm .

- X-ray Crystallography : Resolves regiochemistry and confirms halogen positioning. For similar bromo-fluoro derivatives, SHELX software is widely used for structure refinement .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of volatile brominated intermediates .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the benzylic alcohol group .

- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The 2,4-dibromo substitution creates steric hindrance, slowing SN2 reactions at the benzylic position. Bulkier nucleophiles (e.g., tert-butoxide) may require elevated temperatures (80–100°C) .

- Electronic Effects : Electron-withdrawing fluorine at the 5-position deactivates the ring, reducing electrophilicity. Computational studies (DFT) predict activation energies for substitution pathways, guiding solvent selection (e.g., polar aprotic DMF enhances reactivity) .

Q. Table 2: Reaction Outcomes with Different Nucleophiles (Analogous Systems)

| Substrate | Nucleophile | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|

| 2-Bromo-5-fluorobenzyl alcohol | NH₃ | EtOH | 25 | 45 |

| This compound | KCN | DMF | 80 | 62 |

Q. Can this compound serve as a precursor for enzyme inhibitors?

Methodological Answer:

Q. How can computational methods predict the regioselectivity of further functionalization (e.g., Suzuki coupling)?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states. For Suzuki coupling, the 4-bromo position is more reactive due to lower electron density (fluorine’s -I effect) .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities with palladium catalysts. Prioritize coupling partners (e.g., arylboronic acids) with complementary steric profiles .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.